molecular formula C17H14ClNO4 B2500822 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide CAS No. 2310143-56-5

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide

Cat. No.: B2500822
CAS No.: 2310143-56-5
M. Wt: 331.75
InChI Key: HPCRTJLWPDTYKR-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide is a complex organic compound that features a bifuran moiety, a hydroxyethyl group, and a chlorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step often involves the reaction of the bifuran intermediate with ethylene oxide or a similar reagent under controlled conditions.

    Formation of the chlorobenzamide structure: This can be accomplished by reacting the hydroxyethyl-bifuran intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chlorobenzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzamide structure can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with biological macromolecules, while the hydroxyethyl and chlorobenzamide groups could modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide
  • N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-16(23-14)15-6-3-9-22-15/h1-9,13,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCRTJLWPDTYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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